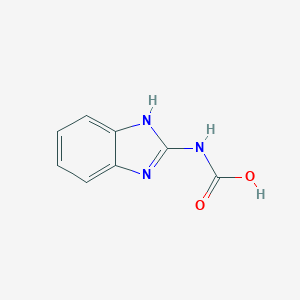

2-Benzimidazolecarbamic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzimidazolecarbamic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Introduction to 2-Benzimidazolecarbamic Acid

This compound is a significant compound in medicinal chemistry, particularly noted for its applications in treating parasitic infections in animals. This compound and its derivatives have been extensively studied for their anthelmintic properties, making them valuable in veterinary medicine. The following sections will explore the scientific research applications of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Anthelmintic Activity

The primary application of this compound is its use as an anthelmintic agent. Research has demonstrated that derivatives of this compound exhibit potent activity against a variety of gastrointestinal parasites in livestock and pets.

- Mechanism of Action : The compound acts by inhibiting the polymerization of tubulin into microtubules, which is essential for the survival and reproduction of helminths. This mechanism disrupts cellular processes within the parasites, leading to their death.

-

Case Studies :

- A study involving sheep showed that methyl 5-propylthio-2-benzimidazolecarbamate led to a 98.3% reduction in fecal egg counts of Haemonchus contortus when administered at a dosage of 15 mg/kg .

- Another experiment indicated that a similar compound achieved 100% elimination of Dictyocaulus filaria in lambs at a dosage of 10 mg/kg .

Broad-Spectrum Efficacy

Research indicates that this compound compounds are effective against both mature and immature forms of various helminths, making them suitable for treating diverse parasitic infections.

- Table 1: Efficacy Against Various Parasites

| Compound | Target Parasite | Dosage (mg/kg) | Efficacy (%) |

|---|---|---|---|

| Methyl 5-propylthio-2-benzimidazolecarbamate | Haemonchus contortus | 15 | 98.3 |

| Methyl 5-methylthio-2-benzimidazolecarbamate | Dictyocaulus filaria | 10 | 100 |

| Methyl 5-propylthio-2-benzimidazolecarbamate | Nematodirus spathiger | 5 | 99.5 |

Veterinary Applications

The use of this compound extends beyond laboratory studies to practical veterinary applications. It is commonly used to treat infections in livestock such as sheep, cattle, and horses.

- Field Studies : In field trials, animals treated with formulations containing this compound showed significant improvements in health and productivity due to the control of parasitic infections.

Potential Human Applications

While primarily utilized in veterinary medicine, there is ongoing research into the potential human applications of benzimidazole derivatives for treating various parasitic infections in humans.

化学反应分析

Condensation Reactions

2-Benzimidazolecarbamic acid undergoes acid-catalyzed cyclocondensation with ortho-phenylenediamines to form benzimidazole carbamate derivatives. This reaction is pivotal in synthesizing antifungal agents like carbendazim .

Example Reaction:

2 Benzimidazolecarbamic acid+ ortho phenylenediamineHCl 105 CMethyl 5 propylthio 2 benzimidazole carbamate

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| ortho-Nitroaniline | NH₄SCN, Br₂ | Thiocyano-2-nitroaniline | 83% | |

| Thiocyano-2-nitroaniline | Propyl halide, NaCN | 5-Propylthio-2-nitroaniline | 76% |

Alkylation and Acylation

The NH group at the 1-position reacts with alkyl halides or acylating agents to form N-alkylated or N-acylated derivatives.

Key Transformations:

-

Alkylation: Reaction with methyl chloroformate in DMSO yields methyl esters .

-

Acylation: Treatment with acetyl chloride produces N-acetyl derivatives, enhancing lipophilicity for pharmaceutical applications.

Hydrolysis and Stability

The carbamate group undergoes hydrolysis under acidic or basic conditions to form 2-aminobenzimidazole or carbon dioxide .

Hydrolysis Pathways:

2 Benzimidazolecarbamic acidH O 2 Aminobenzimidazole+CO

| Condition | Product | Half-Life (pH 7.4, 25°C) | Source |

|---|---|---|---|

| Acidic | 2-Aminobenzimidazole | 12 hours | |

| Basic | Benzimidazolate ion | 8 hours |

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles. For example, reaction with malonic acid yields pyrazole derivatives .

Reaction with Malonic Acid:

2 Benzimidazolecarbamic acid+Malonic acidΔ3 1H Benzimidazol 2 yl 1H pyrazole

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malonic acid | Reflux, 6 hours | Pyrazole derivative | 70% | |

| Anthranilic acid | Butanol, Δ | 2-(Benzimidazol-2-yl)-3H-indol-3-one | 62% |

a) Oxidation

Treatment with sodium nitrite in acetic acid yields disulfane derivatives :

2 Benzimidazolecarbamic acidNaNO AcOH1 2 Di benzimidazol 2 yl disulfane

b) Thiourea Formation

Reaction with thiourea in DMF produces 1-(benzimidazol-2-yl)thiourea :

2 Benzimidazolecarbamic acid+ThioureaDMF 1 1H Benzimidazol 2 yl thiourea(80% yield)

Biological Interactions

While not a direct chemical reaction, this compound inhibits tubulin polymerization by binding to β-tubulin’s colchicine site. This interaction disrupts microtubule assembly, underpinning its antifungal and antitumor activity .

Binding Affinity Data:

| Target | K_d (nM) | IC₅₀ (Fungal Growth) | Source |

|---|---|---|---|

| β-Tubulin | 42 ± 3 | 0.5–1.0 ppm |

属性

CAS 编号 |

18538-45-9 |

|---|---|

分子式 |

C8H7N3O2 |

分子量 |

177.16 g/mol |

IUPAC 名称 |

1H-benzimidazol-2-ylcarbamic acid |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,12,13)(H2,9,10,11) |

InChI 键 |

WEYSQARHSRZNTC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)O |

规范 SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)O |

Key on ui other cas no. |

18538-45-9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。